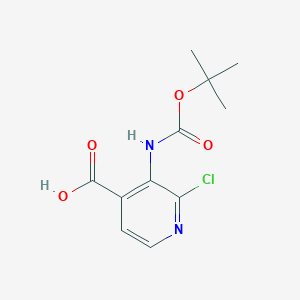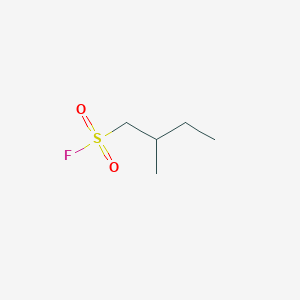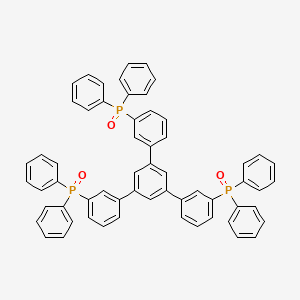
3-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid
Übersicht
Beschreibung
Synthesis Analysis
- Neutralization Method : By neutralizing 1-ethyl-3-methylimidazolium hydroxide with commercially available tert-butyloxycarbonyl (Boc)-protected amino acids .
- Coupling Reagents : The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide has been found to enhance amide formation in Boc-AAILs (Boc-protected amino acid ionic liquids) without the addition of base, resulting in dipeptides in satisfactory yields .
Wissenschaftliche Forschungsanwendungen
N-tert-Butoxycarbonylation of Amines
N-tert-Butoxycarbonylation of amines is a pivotal process in organic synthesis, where 3-((tert-Butoxycarbonyl)amino)-2-chloroisonicotinic acid might be utilized. This process involves the introduction of the tert-butoxycarbonyl (Boc) protecting group to amines, which is crucial for peptide synthesis. The Boc group protects the amine functionality during synthetic procedures, allowing for selective reactions at other sites of the molecule. It is cleavable under mild acidic conditions, making it highly versatile for multi-step synthesis sequences (Heydari et al., 2007).
Quantitative Analysis of tert-Butoxycarbonyl Group
In research, the quantitative determination of the tert-butoxycarbonyl group is essential for understanding the efficiency of protection and deprotection reactions. The tert-butyloxycarbonyl group can be quantitatively cleaved and analyzed, providing insights into the synthesis and modification of protected amino acids and peptides. This analysis is fundamental in optimizing synthesis protocols for research and industrial applications (Ehrlich-Rogozinski, 1974).
Synthesis of Unnatural Amino Acids
The compound plays a role in synthesizing unnatural amino acids, such as in the creation of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid stereoisomers. These unnatural amino acids have significant applications in developing new pharmaceuticals and studying protein structure and function. The ability to synthesize these amino acids in various stereoisomers allows researchers to explore their biological activity and incorporate them into peptides and proteins with novel properties (Bakonyi et al., 2013).
Preparation of Beta-amino Acid Pharmacophores
Beta-amino acids are valuable in medicinal chemistry for their role in creating pharmacophores, which are parts of a molecular structure that directly interact with biological targets. The synthesis of beta-amino acid derivatives, such as (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, demonstrates the compound's utility in crafting molecules with potential therapeutic effects. These efforts contribute to the discovery and optimization of new drugs (Kubryk & Hansen, 2006).
Eigenschaften
IUPAC Name |
2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(17)14-7-6(9(15)16)4-5-13-8(7)12/h4-5H,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOJQNRYMXSQTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride](/img/structure/B3097460.png)


![9-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole](/img/structure/B3097471.png)


![[(1R,2R,4S)-rel-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B3097489.png)

